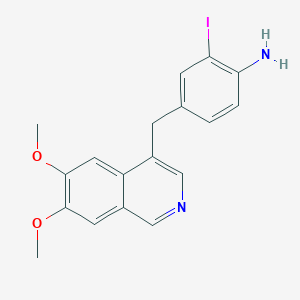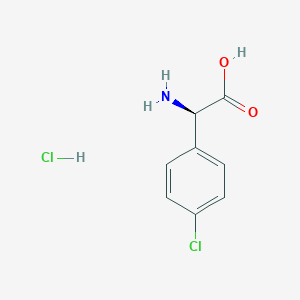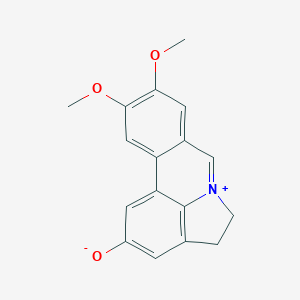
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline, also known as DAIBIQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the isoquinoline family, which is known for its diverse pharmacological properties. DAIBIQ has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline is not fully understood, but it is believed to involve the binding of the compound to specific target proteins. The structure of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline suggests that it may interact with the microtubule binding site on proteins such as tubulin, which could explain its selective binding to microtubules.
Biochemical and Physiological Effects:
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline has been found to exhibit several interesting biochemical and physiological effects. In addition to its selective binding to microtubules, the compound has been shown to inhibit the growth of cancer cells in vitro. This effect is thought to be due to its ability to disrupt microtubule dynamics, which is a key process in cell division.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline in lab experiments is its selectivity for microtubules. This property makes it a useful tool for studying the dynamics of microtubule assembly and disassembly in living cells. However, one limitation of using 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline is its relatively low fluorescence intensity, which may make it difficult to detect in certain experimental settings.
Future Directions
There are several potential future directions for research on 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline. One area of interest is the development of more potent analogs of the compound that exhibit higher fluorescence intensity and selectivity for microtubules. Another potential direction is the use of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline as a tool for studying the role of microtubules in disease states such as cancer and neurodegenerative disorders. Finally, the development of new imaging techniques that can detect 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline in vivo could lead to its use in clinical applications such as cancer diagnosis and treatment monitoring.
Synthesis Methods
The synthesis of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-amino-3-iodobenzylamine with 6,7-dimethoxyisoquinoline in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline.
Scientific Research Applications
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging cellular structures. The compound has been shown to selectively bind to microtubules, which are important components of the cytoskeleton. This property makes 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline a useful tool for studying the dynamics of microtubule assembly and disassembly in living cells.
properties
CAS RN |
104672-05-1 |
|---|---|
Molecular Formula |
C18H17IN2O2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]-2-iodoaniline |
InChI |
InChI=1S/C18H17IN2O2/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-16(20)15(19)6-11/h3-4,6-10H,5,20H2,1-2H3 |
InChI Key |
LQNDBQLPKNBMHR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC |
Other CAS RN |
104672-05-1 |
synonyms |
(125I)-DMABI 6,7-dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline 6,7-I-DMABI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)





![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)




